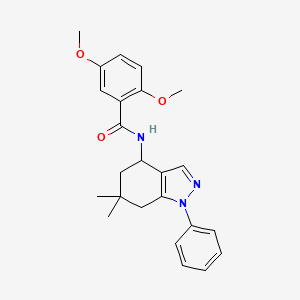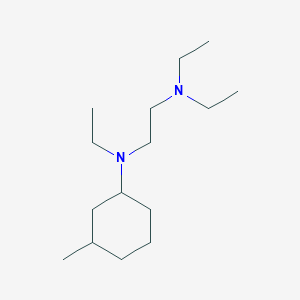![molecular formula C22H24N2O4 B4969487 2-[6-(4-morpholinyl)-6-oxohexyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 300815-55-8](/img/structure/B4969487.png)
2-[6-(4-morpholinyl)-6-oxohexyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzo[de]isoquinoline-1,3-dione derivatives has been extensively explored due to their potent properties. One approach involves the cascade reactions of N-alkyl-N-methacryloyl benzamide with aryl aldehydes, leading to the efficient generation of these compounds under mild conditions without the need for metal catalysts or organic solvents (Zhao et al., 2014). Another method employs microwave-assisted Buchwald–Hartwig amination reactions for the synthesis of novel derivatives, showcasing high efficiency (Sakram et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic methods, including UV–vis, fluorescence, FT-IR, and NMR techniques. A combined experimental and computational study highlighted the importance of terminal donor/acceptor groups on the nonlinear optical (NLO) response of the parent compound, with significant contributions to its optical properties (Kumar et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving benzo[de]isoquinoline-1,3-diones include visible light-promoted synthesis through tandem radical cyclization and sulfonylation reactions, showcasing the versatility of these compounds in generating heterocyclic derivatives (Liu et al., 2016). Furthermore, the reactivity of these compounds has been exploited in the development of chemosensor systems for the selective determination of anions, indicating their potential in analytical applications (Толпыгин et al., 2013).
Physical Properties Analysis
The physical properties, including photostability and thermal stability, have been studied, with novel fluorophores containing benzo[de]isoquinoline-1,3-dione demonstrating enhanced photostability in solution, attributed to the synergistic effect of stabilizer fragments (Bojinov & Panova, 2007).
Chemical Properties Analysis
Chemical properties of these compounds, such as their electron affinity and π–π stacking arrangements, have been elucidated through cyclic voltammetry and single-crystal X-ray diffraction. These studies reveal the compounds' high electron affinity and strong π–π stacking, which are crucial for their function as strong acceptors in various applications (Zhou et al., 2022).
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-[6-(4-Morpholinyl)-6-oxohexyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione” are currently unknown. The compound is structurally similar to other benzo[de]isoquinoline-1,3-dione derivatives, which have been found to exhibit chemosensor selectivity in the determination of anions . .
Mode of Action
Based on its structural similarity to other benzo[de]isoquinoline-1,3-dione derivatives, it may interact with its targets through a mechanism involving photoinduced electron transfer (pet) or photoinduced charge transfer (pct) . These processes can lead to changes in the electronic states of the targets, potentially altering their function.
Pharmacokinetics
The presence of a morpholinyl group could potentially enhance its solubility and bioavailability .
Result of Action
Based on its structural similarity to other benzo[de]isoquinoline-1,3-dione derivatives, it may have potential applications as a chemosensor .
Propiedades
IUPAC Name |
2-(6-morpholin-4-yl-6-oxohexyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-19(23-12-14-28-15-13-23)10-2-1-3-11-24-21(26)17-8-4-6-16-7-5-9-18(20(16)17)22(24)27/h4-9H,1-3,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNQOZWAIXCPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155155 |
Source


|
| Record name | 2-[6-(4-Morpholinyl)-6-oxohexyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
300815-55-8 |
Source


|
| Record name | 2-[6-(4-Morpholinyl)-6-oxohexyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300815-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[6-(4-Morpholinyl)-6-oxohexyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4969404.png)
![N,2-dimethyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4969431.png)
![6-methyl-5-[5-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4969439.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B4969441.png)

![(3aS*,5S*,9aS*)-5-(4-methoxy-1-naphthyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4969474.png)

![1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyethyl)piperazine](/img/structure/B4969491.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-ethylpiperazine](/img/structure/B4969497.png)

![1-cyclohexyl-2-(2,5-dimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4969506.png)

![2-(3,4-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indene-1,3(2H)-dione](/img/structure/B4969518.png)